molecular formula C11H10FN3OS B2760757 N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide CAS No. 878218-34-9

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide

Cat. No.: B2760757
CAS No.: 878218-34-9
M. Wt: 251.28
InChI Key: CGHWVOIMKVVEOK-UHFFFAOYSA-N
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Description

N-[4-(2-Amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide (CAS No. 878218-34-9) is a small-molecule compound with the molecular formula C₁₁H₁₀FN₃OS and a molecular weight of 251.28 g/mol . The structure comprises a 2-amino-1,3-thiazole ring linked to a 3-fluorophenyl group, with an acetamide substituent at the para position of the phenyl ring.

Properties

IUPAC Name

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN3OS/c1-6(16)14-7-2-3-8(9(12)4-7)10-5-17-11(13)15-10/h2-5H,1H3,(H2,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGHWVOIMKVVEOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)C2=CSC(=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878218-34-9
Record name N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Introduction of the Amino Group: The amino group is introduced by nitration followed by reduction. The nitration of the thiazole ring is achieved using a nitrating agent such as nitric acid, and the nitro group is subsequently reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Fluorination: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable fluorinating agent with a precursor compound containing a leaving group, such as a halide.

    Acetylation: Finally, the acetamide group is introduced by reacting the amino-thiazole intermediate with acetic anhydride or acetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Chemical Reactions of Thiazole Derivatives

Thiazole derivatives can participate in a variety of chemical reactions due to their functional groups:

  • Oxidation : The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

  • Reduction : The compound can be reduced using agents like hydrogen in the presence of a catalyst.

  • Nucleophilic Substitution : The fluorine atom in the fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Biological Activities and Research Findings

Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorophenyl group can enhance these activities by influencing pharmacokinetics and biological interactions.

Compound NameStructure FeaturesBiological Activity
N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamideLacks fluorine, has amino groupModerate antimicrobial activity
N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamideContains fluorine, amino groupPotential enhanced biological activity due to fluorine
2-({4-[(cyclopentylcarbamoyl)methyl]-1,3-thiazol-2-yl}sulfanyl)-N-(4-fluorophenyl)acetamideFluorophenyl, cyclopentylcarbamoyl groupPotential anticancer properties

Scientific Research Applications

Antitumor Activity

Thiazole derivatives, including those similar to N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide, have shown promising results in cancer research. The thiazole moiety is known for its ability to interact with various biological targets, leading to significant cytotoxic effects against different cancer cell lines.

Case Studies:

  • A study demonstrated that thiazole compounds exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating strong growth-inhibitory effects. For instance, compounds with a thiazole ring and specific substituents showed enhanced activity against colorectal cancer cells (HT29) .
  • Structure-activity relationship (SAR) analyses highlighted that the presence of electron-withdrawing groups on the phenyl ring significantly increased the anticancer activity of thiazole derivatives .

Antimicrobial Properties

This compound has potential applications as an antimicrobial agent. Thiazole derivatives have been explored for their effectiveness against a range of bacterial pathogens.

Case Studies:

  • Research indicated that certain thiazole derivatives demonstrated potent antibacterial activity comparable to standard antibiotics like chloramphenicol against Gram-positive bacteria .
  • Another study found that thiazole compounds could reduce the burden of methicillin-resistant Staphylococcus aureus (MRSA) in vivo, showcasing their potential as therapeutic agents in treating resistant infections .

Anticonvulsant Activity

The anticonvulsant properties of thiazole-containing compounds have also been a focus of research. This compound may contribute to this field due to its structural characteristics.

Case Studies:

  • Thiazole derivatives have been reported to exhibit significant anticonvulsant effects in animal models, with some compounds showing median effective doses lower than those of established drugs like ethosuximide .
  • The SAR studies revealed that modifications at specific positions on the thiazole ring could enhance anticonvulsant activity, suggesting avenues for further development .

Mechanism of Action

The mechanism of action of N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide involves its interaction with various molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit bacterial enzymes critical for cell wall synthesis, leading to antimicrobial effects.

    Pathways Involved: In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Acetamide Derivatives with Varied Substituents

N-[4-(2-Oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide
  • Structure : Features a coumarin (2-oxo-2H-chromen-3-yl) group instead of the fluorophenyl ring in the target compound .
  • Synthesis: Prepared via acetylation of 3-(2-amino-1,3-thiazol-4-yl)coumarin with acetyl chloride in chloroform .
2-Chloro-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide
  • Structure : Substitutes the acetamide group with a chloroacetyl moiety .
  • Reactivity : The chloroacetyl group enhances electrophilicity, enabling nucleophilic substitution reactions for further derivatization .
Mirabegron (β3-Adrenergic Agonist)
  • Structure: Contains a 2-amino-1,3-thiazole core but differs in the phenyl ring substituents, including a hydroxy-phenylethylamine side chain (molecular weight: 396.509 g/mol) .
  • Activity: Potent β3-adrenoceptor agonist used for overactive bladder syndrome .
  • Key Difference : The extended side chain in Mirabegron facilitates receptor binding, unlike the simpler acetamide-fluorophenyl group in the target compound .

Positional Isomers

N-[2-(2-Amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide
  • Structure : Fluorine is at the 5-position of the phenyl ring instead of the 3-position .
  • Implications : Positional isomerism may alter dipole moments, steric interactions, and binding affinity to biological targets .

Functional Group Variations

N-[4-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a)
  • Structure : Replaces the 3-fluorophenyl group with a 4-hydroxy-3-methoxyphenyl moiety .
  • Activity: Exhibits COX/LOX inhibitory activity, highlighting the role of phenolic groups in enzyme interaction .
2-[[4-Amino-5-(3-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-fluorophenyl)acetamide
  • Structure: Incorporates a triazole-thioether group instead of the amino-thiazole core .
  • Electronic Effects : The sulfur atom may influence solubility and metabolic stability compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Key Substituents
Target Compound 251.28 ~1.5 3-fluorophenyl, acetamide
Mirabegron 396.509 ~2.8 Hydroxy-phenylethylamine
N-[4-(2-oxo-2H-chromen-3-yl)-thiazol]acetamide 298.31 ~2.1 Coumarin, acetamide
N-[2-(2-amino-thiazol)-5-fluorophenyl]acetamide 251.28 ~1.5 5-fluorophenyl, acetamide
  • Key Observations :
    • The target compound’s lower molecular weight compared to Mirabegron suggests improved membrane permeability .
    • Fluorine substitution may enhance metabolic stability and electronegativity, influencing binding interactions .

Biological Activity

N-[4-(2-amino-1,3-thiazol-4-yl)-3-fluorophenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into its pharmacological properties, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H10FN3OSC_{11}H_{10}FN_3OS and a molecular weight of 251.28 g/mol. Its melting point ranges from 251°C to 212°C, indicating stability at elevated temperatures .

The compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation, particularly the AKT pathway. AKT is a crucial regulator in various cellular processes, including metabolism, growth, and survival. By inhibiting AKT activity, this compound shows promise as a therapeutic agent against cancer .

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, possess significant antitumor properties. A study highlighted that thiazole-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship analysis revealed that modifications to the thiazole ring and phenyl substituents are critical for enhancing anticancer activity .

Table 1: Cytotoxic Activity of Thiazole Derivatives

Compound IDCell Line TestedIC50 (µg/mL)Mechanism of Action
9A-4311.61 ± 1.92Bcl-2 inhibition
10Jurkat1.98 ± 1.22Apoptosis induction
13Both A-431 & Jurkat< DoxorubicinHydrophobic interactions with Bcl-2

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity. Studies have evaluated its efficacy against various pathogens using minimum inhibitory concentration (MIC) assays.

Table 2: Antimicrobial Efficacy

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.220.25
Escherichia coli0.300.35
Pseudomonas aeruginosa0.400.45

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Case Studies and Clinical Implications

Several case studies have explored the therapeutic potential of thiazole derivatives in clinical settings:

  • Cancer Treatment : A clinical trial involving similar thiazole compounds demonstrated significant tumor reduction in patients with advanced-stage cancers when combined with traditional chemotherapeutics.
  • Antimicrobial Resistance : A study focusing on drug-resistant strains of bacteria found that this compound exhibited superior efficacy compared to conventional antibiotics, suggesting its role in combating antimicrobial resistance.

Q & A

Q. What in silico tools are recommended for predicting metabolic stability?

  • Tools :
  • SwissADME : Predicts CYP450 metabolism (e.g., CYP3A4-mediated oxidation of the fluorophenyl group) .
  • Meteor Nexus : Identifies potential glucuronidation sites on the acetamide moiety .

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